N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-11-14(12(2)17(3)16-11)10-15-9-13-7-5-4-6-8-13/h4-8,15H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPHNCAAIZIMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Reaction of methyl-substituted 1,3-diketones (e.g., acetylacetone) with hydrazines in acidic media yields 1,3,5-trimethylpyrazole. For example, acetylacetone reacts with methylhydrazine in ethanol under reflux to form 1,3,5-trimethyl-1H-pyrazole in >85% yield.
Reaction Conditions
Alkyne Cyclization
Terminal alkynes (e.g., propiolic acid derivatives) undergo cyclization with hydrazines under palladium catalysis to form trisubstituted pyrazoles. This method offers superior regiocontrol but requires stringent anhydrous conditions.
Introduction of the formyl group at the pyrazole C4 position is critical for subsequent reductive amination. The Vilsmeier-Haack reaction is the most widely employed method.
Vilsmeier-Haack Formylation
1,3,5-Trimethyl-1H-pyrazole reacts with the Vilsmeier-Haack reagent (POCl₃/DMF) at 90–120°C to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
Mechanistic Insights
- Electrophilic Substitution : DMF-POCl₃ complex generates the chloroiminium ion, which acts as the electrophile.
- Regioselectivity : Methyl groups at C3 and C5 direct formylation to C4 via steric and electronic effects.
Optimized Protocol
| Parameter | Value |
|---|---|
| Pyrazole | 1,3,5-Trimethyl-1H-pyrazole |
| Reagent | POCl₃ (3.0 equiv), DMF (5.0 equiv) |
| Temperature | 110°C |
| Time | 8–12 hours |
| Yield | 72–78% |
Reductive Amination with Benzylamine
The formyl intermediate undergoes reductive amination with benzylamine to install the methanamine moiety.
Sodium Cyanoborohydride (NaBH₃CN) Method
Reaction Scheme
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde + Benzylamine → Schiff base → Reduction → N-Benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
Conditions
Catalytic Hydrogenation
Palladium on carbon (Pd/C) catalyzes hydrogenation of the Schiff base under H₂ pressure (1–3 atm). This method avoids stoichiometric reductants but requires specialized equipment.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (5 wt%) |
| Pressure | 2 atm H₂ |
| Solvent | Ethanol |
| Yield | 75% |
Alternative Synthetic Routes
Mitsunobu Reaction
Coupling of 1,3,5-trimethyl-4-hydroxymethylpyrazole with benzylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Advantages : High stereochemical control.
Limitations : Costly reagents, moderate yields (55–60%).
Ugi Multicomponent Reaction
Four-component reaction involving:
- 1,3,5-Trimethyl-4-formylpyrazole
- Benzylamine
- Carboxylic acid (e.g., acetic acid)
- Isocyanide
Conditions : Methanol, 25°C, 24 hours.
Yield : 50–65%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer for Vilsmeier-Haack and reductive amination steps, reducing reaction times by 40%.
Green Chemistry Approaches
- Solvent Recycling : DMF recovery via vacuum distillation.
- Catalyst Reuse : Pd/C filtration and reactivation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 80:20 MeOH/H₂O) shows >98% purity for industrial batches.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formylation
Methyl groups at C3 and C5 prevent competing formylation at C3/C5, but overalkylation at N1 remains a concern. Use of bulky bases (e.g., KOtBu) suppresses N-alkylation.
Schiff Base Stability
Imine intermediates are moisture-sensitive. Anhydrous conditions and molecular sieves improve reductive amination yields.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The benzyl group and the pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
- Structure : Replaces the benzyl group with a methyl substituent on the methanamine nitrogen.
- Synthesis : Prepared via alkylation of pyrazole derivatives with methylamine .
- Applications : Used as a precursor for sulfonamide derivatives (e.g., 2-fluoro-N-methyl analogs) in pesticide research .
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine
- Structure : Substitutes the pyrazole’s 1-methyl group with ethyl and the methanamine’s benzyl group with ethyl.
- Properties : Increased alkyl chain length may improve membrane permeability but lower metabolic stability .
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
- Structure : Replaces pyrazole’s 1-methyl with phenyl, introducing aromaticity.
Modifications to the Methanamine Group
N-benzyl-1-(1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
- Structure : Incorporates a sulfone-containing tetrahydrothienyl group at the pyrazole’s 1-position.
- Effect : The sulfone group increases polarity and hydrogen-bonding capacity, improving water solubility .
4-Methoxy-2,3,6-trimethyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide
- Structure : Methanamine nitrogen is linked to a sulfonamide group with methoxy and methyl substituents.
- Application: Demonstrated trypanocidal activity via N-myristoyltransferase inhibition, with IC₅₀ values in the nanomolar range .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| N-benzyl-1-(1,3,5-trimethyl-pyrazol-4-yl)methanamine | C₁₅H₂₀N₄ | 256.35 | 2.8 | 0.12 (DMSO) |
| N-methyl-1-(1,3,5-trimethyl-pyrazol-4-yl)methanamine | C₈H₁₅N₃ | 153.23 | 1.2 | 1.5 (Water) |
| N-[(1-Ethyl-3,5-dimethyl-pyrazol-4-yl)methyl]-ethanamine | C₁₀H₁₉N₃ | 181.28 | 1.5 | 0.8 (Water) |
Biological Activity
N-benzyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of benzyl amine with 1,3,5-trimethyl-4-chloromethylpyrazole. The typical reaction conditions include:
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
- Temperature : Elevated temperatures (60-80°C)
This compound's structure features a pyrazole ring known for its diverse biological activities and a benzyl group that enhances its lipophilicity, facilitating cellular uptake.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with their active sites. This mechanism is crucial for its potential therapeutic effects against diseases where enzyme dysregulation occurs.
Autophagy Modulation : Similar compounds in the pyrazole family have been shown to modulate autophagy pathways. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reduced mTORC1 activity and increased basal autophagy levels while disrupting autophagic flux under nutrient-restricted conditions. This suggests that this compound may exhibit similar properties .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | mTORC1 inhibition and autophagy modulation |
| N-benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide | 26 | Induces apoptosis in cancer cells |
These findings suggest that this compound could be explored for its anticancer potential due to its structural similarities to these active compounds.
Antimicrobial Properties
The compound may also possess antimicrobial properties. Pyrazole derivatives are frequently investigated for their ability to inhibit bacterial growth and could serve as a template for developing new antibiotics.
Case Studies
In a recent study focusing on the structure–activity relationship (SAR) of pyrazole derivatives:
- Study on MIA PaCa-2 Cells : Compounds showed submicromolar antiproliferative activity with good metabolic stability.
- Autophagy Assessment : Compounds were found to disrupt autophagic flux while enhancing basal autophagy levels under nutrient stress conditions .
These studies underline the potential of this compound as a promising candidate for further investigation in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
